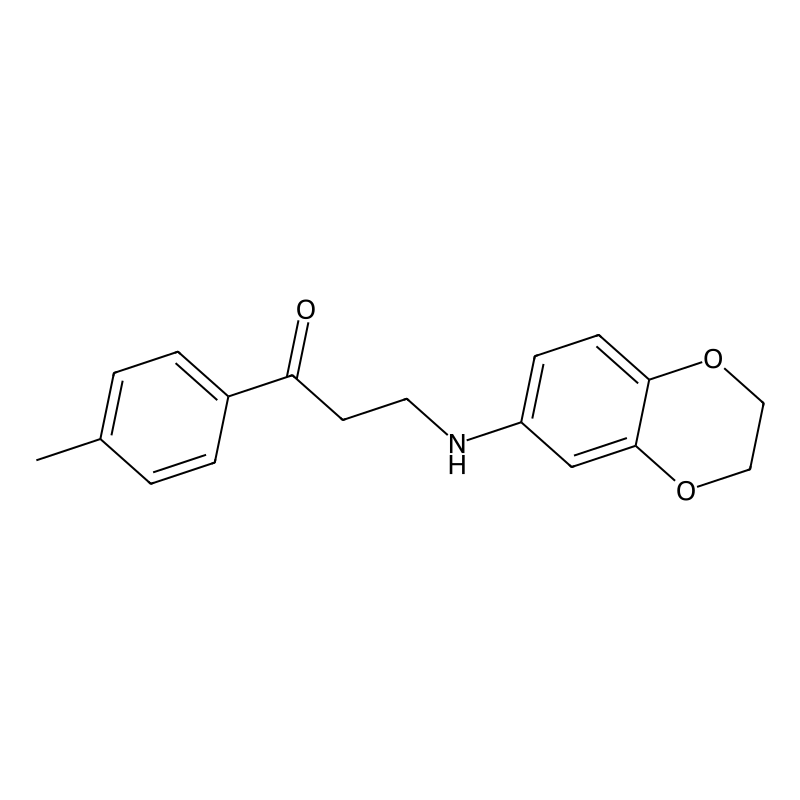

3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methylphenyl)-1-propanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methylphenyl)-1-propanone is a complex organic compound featuring a unique structure that combines a benzodioxin moiety with a propanone and an amino group. This compound is characterized by its specific arrangement of atoms, which includes a 1,4-benzodioxane ring fused with an amine and a ketone functional group. The molecular formula is C${16}$H${17}$N${1}$O${3}$, and it has been identified as having potential biological activity due to its structural properties.

- Nucleophilic substitutions: The amino group can act as a nucleophile, allowing the compound to react with electrophiles.

- Condensation reactions: The presence of the ketone allows for condensation with aldehydes or other carbonyl compounds.

- Oxidation-reduction reactions: The benzodioxin moiety may be susceptible to oxidation under certain conditions, potentially altering its biological activity.

Research indicates that compounds containing the benzodioxin structure exhibit a range of biological activities. Specifically, 3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methylphenyl)-1-propanone has shown:

- Inhibitory effects on enzymes such as alpha-glucosidase and lipoxygenase, suggesting potential applications in diabetes management and inflammation reduction .

- Antioxidant properties, which may contribute to its therapeutic potential against oxidative stress-related diseases.

The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methylphenyl)-1-propanone typically involves several steps:

- Formation of the benzodioxin moiety: This is achieved through the reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with appropriate reagents.

- Amine coupling: The amino group is introduced via nucleophilic substitution reactions using suitable electrophiles.

- Finalization: The product is purified through techniques such as recrystallization or chromatography to yield the desired compound .

The unique properties of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methylphenyl)-1-propanone suggest various applications:

- Pharmaceutical development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting metabolic disorders or inflammatory diseases.

- Research tool: It can be utilized in studies investigating the mechanisms of enzyme inhibition and oxidative stress.

Interaction studies have demonstrated that this compound interacts effectively with various biological targets. Specific investigations include:

- Enzyme kinetics: Analyzing how the compound affects enzyme activity can provide insights into its mechanism of action.

- Binding affinity assays: These studies help determine how well the compound binds to specific targets compared to other known inhibitors.

Several compounds share structural similarities with 3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methylphenyl)-1-propanone. Here are some notable examples:

The uniqueness of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methylphenyl)-1-propanone lies in its combination of functional groups that enhance its biological activity while maintaining structural integrity.

The 1,4-benzodioxin scaffold first gained prominence through natural products such as silybin (a flavonolignan from milk thistle) and purpurenol (a neolignan). These compounds demonstrated early hepatoprotective and antioxidant activities, prompting synthetic exploration. By the mid-20th century, derivatives like doxazosin—an α1-adrenergic antagonist for hypertension—showcased the scaffold’s adaptability. The 1980s marked a turning point with the development of aryl acetic/aryl propionic acid-containing benzodioxins, which exhibited potent anti-inflammatory properties. Recent decades have seen diversification into anticancer agents, exemplified by CCT251236, a 1,4-benzodioxane bisamide inhibiting HSF1 pathways in ovarian cancer.

Significance of Benzodioxine Scaffolds in Drug Discovery

The 1,4-benzodioxin core offers three critical advantages:

- Conformational rigidity: The fused dioxane ring enforces planarity, optimizing ligand-receptor interactions.

- Metabolic stability: Ether linkages resist oxidative degradation compared to open-chain analogs.

- Functionalization potential: Positions 6 and 8 permit modular substitutions (Table 1).

Table 1: Bioactive 1,4-Benzodioxin Derivatives and Their Modifications

| Compound | Substitution Pattern | Therapeutic Use |

|---|---|---|

| Doxazosin | 6-Methoxy, 7-amide | Hypertension |

| CCT251236 | 6-Bisamide | Ovarian cancer |

| Target Compound* | 6-Amino, 4-methyl | Under investigation |

*3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methylphenyl)-1-propanone

Research Evolution of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methylphenyl)-1-propanone

Synthesized via gallic acid-based routes, this compound emerged from efforts to optimize 1,4-benzodioxane-6-carboxylic acid amides. Key structural features include:

- 6-Amino group: Enhances hydrogen bonding with biological targets.

- 4-Methylpropanone moiety: Increases lipophilicity (clogP ≈ 3.2), aiding blood-brain barrier penetration.

- Dihydrodioxin ring: Stabilizes the molecule’s semi-planar conformation.

Recent studies highlight its role as a chemical probe for PD-1/PD-L1 immune checkpoint inhibition, though detailed mechanistic data remain unpublished.

Pharmacological Relevance of Amino-Functionalized Benzodioxins

Amino substitutions at position 6 significantly alter pharmacodynamics:

- Enhanced target affinity: The amino group participates in salt bridges with aspartate/glutamate residues in enzymatic pockets.

- Tunable selectivity: N-Alkylation (e.g., methyl, isopropyl) modulates activity across kinase families.

- Synergistic effects: Combined with 8-position thioether groups, amino derivatives show dual α-amylase/anticancer activity.

Structural Comparison

$$ \text{3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methylphenyl)-1-propanone} $$

$$ \text{C}{18}\text{H}{19}\text{NO}{3} \quad \text{MW: 297.35 g/mol} \quad \lambda{\text{max}}: 278 \text{ nm (in MeOH)} $$